2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 4-fluoro-3-(pentyloxy)benzene under specific conditions. One common method includes the use of a Grignard reagent, where the trifluoroacetophenone reacts with the organomagnesium compound derived from 4-fluoro-3-(pentyloxy)benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The fluoro-substituted phenyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Lacks the additional fluoro and pentyloxy substituents, making it less versatile in certain applications.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar but lacks the pentyloxy group, affecting its chemical reactivity and applications.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and pentyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-8-9(5-6-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNUWHLCKQTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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